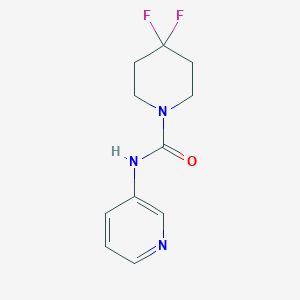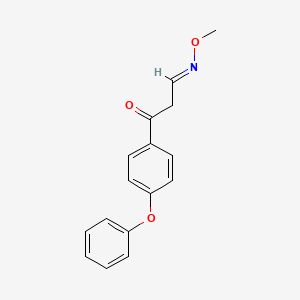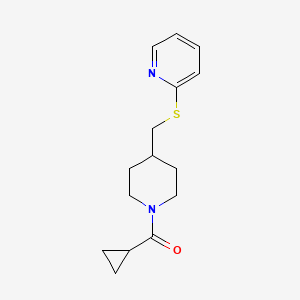![molecular formula C9H10N2O2 B2591355 Rel-methyl (4aS,5aR)-1,4,5,5a-tetrahydro-4aH-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole-4a-carboxylate CAS No. 2138065-50-4](/img/structure/B2591355.png)
Rel-methyl (4aS,5aR)-1,4,5,5a-tetrahydro-4aH-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole-4a-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-methyl (4aS,5aR)-1,4,5,5a-tetrahydro-4aH-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole-4a-carboxylate is an intriguing compound characterized by its complex fused ring structure. This molecule features a unique combination of cyclopropane and pyrazole rings, which potentially grants it unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step process:
Cyclopropanation: The initial formation of the cyclopropane ring can be achieved through various methods, including the Simmons-Smith reaction.
Pyrazole Formation: Subsequent steps include forming the pyrazole ring via condensation reactions involving hydrazines and α,β-unsaturated carbonyl compounds.
Methylation: Methylation is performed under basic conditions using methyl iodide or dimethyl sulfate to introduce the methyl group at the desired position.
Industrial Production Methods
Industrial-scale production might involve optimizing these steps to increase yield and purity:
Optimized Reactants and Catalysts: Using specific catalysts to enhance reaction rates and selectivity.
Refinement of Reaction Conditions: Controlling temperature, pressure, and solvents to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions:
Oxidation: Introduction of oxidizing agents like potassium permanganate.
Reduction: Reductive processes using reagents such as lithium aluminum hydride.
Substitution: Possible through nucleophilic or electrophilic substitutions, depending on the chemical environment.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, hydrogen peroxide.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Products include oxidized, reduced, or substituted versions of the parent compound, each potentially with unique properties and applications.
Scientific Research Applications
Rel-methyl (4aS,5aR)-1,4,5,5a-tetrahydro-4aH-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole-4a-carboxylate finds applications across various domains:
Chemistry: Studied for its unique structural properties and reactivity.
Biology: Potential use in drug discovery due to its bioactive fused ring system.
Medicine: Exploring therapeutic potentials in pharmacology.
Industry: Applications in material sciences and chemical manufacturing.
Mechanism of Action
Molecular Targets and Pathways
The compound’s mechanism of action depends on its interaction with specific molecular targets:
Enzyme Inhibition: It may act as an inhibitor for enzymes due to its structural mimicry.
Receptor Binding: Potential to bind to biological receptors, influencing signal transduction pathways.
Pathway Modulation: By interacting with these targets, it can modulate various biological pathways, leading to specific therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylpyrazole Derivatives: Sharing the fused ring system.
Methylated Heterocycles: Similar reactivity and potential bioactivity.
Carboxylate Esters: Offering comparative studies in ester hydrolysis and reactivity.
Uniqueness
This compound stands out due to its precise combination of cyclopropane and pyrazole structures, which could impart distinctive physical, chemical, and biological properties not observed in simpler analogs.
This detailed exploration should give you a comprehensive understanding of this compound, from its synthesis to its applications and uniqueness. Fascinating stuff!
Properties
IUPAC Name |
methyl (2R,4S)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-13-8(12)9-2-5-4-10-11-7(5)6(9)3-9/h4,6H,2-3H2,1H3,(H,10,11)/t6-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOYWNPABXMJEB-IMTBSYHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC1C3=C(C2)C=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]12C[C@H]1C3=C(C2)C=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[(1E)-[2-(benzenesulfonyl)-1,3-thiazol-5-yl]methylidene]furan-2-carbohydrazide](/img/structure/B2591274.png)

![Methyl 3-(1-tosylpyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2591277.png)
![1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B2591278.png)

![N-(4-Bromophenyl)-2-[[4,5-dihydro-1-(2-methoxyphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio]acetamide](/img/structure/B2591281.png)
![2-methyl-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2591282.png)

![N'-(2,6-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2591284.png)
![9-(4-hydroxyphenyl)-14-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione](/img/structure/B2591285.png)
![N-[1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]but-2-ynamide](/img/structure/B2591286.png)
![(Z)-5-((1H-indol-3-yl)methylene)-2-(benzo[d][1,3]dioxol-5-ylamino)thiazol-4(5H)-one](/img/structure/B2591293.png)
![1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine](/img/structure/B2591294.png)

